molecular formula C5H7BF3KO B13555096 Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate

Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate

Cat. No.: B13555096
M. Wt: 190.02 g/mol
InChI Key: STANYZGXDDUFJQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-oxaspiro[23]hexan-1-YL)borate is a chemical compound with the molecular formula C7H11BF3KO It is known for its unique structure, which includes a spirocyclic ring system and a trifluoroborate group

Preparation Methods

The synthesis of potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate typically involves the reaction of a spirocyclic precursor with a boron-containing reagent. One common method includes the use of potassium trifluoroborate and a spirocyclic alcohol under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Medicinal Chemistry: Researchers explore its potential in drug discovery and development due to its ability to form stable complexes with various biomolecules.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism by which potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. Its molecular targets and pathways vary, but they often involve interactions with other chemical species to form stable intermediates and products .

Comparison with Similar Compounds

Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate can be compared with other trifluoroborate compounds, such as:

  • Potassium trifluoro(spiro[2.3]hexan-5-yl)borate
  • Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate

These compounds share similar structural features but differ in their spirocyclic ring systems and specific applications. This compound is unique due to its specific ring size and the presence of an oxygen atom in the ring, which can influence its reactivity and stability .

Properties

Molecular Formula

C5H7BF3KO

Molecular Weight

190.02 g/mol

IUPAC Name

potassium;trifluoro(5-oxaspiro[2.3]hexan-2-yl)boranuide

InChI

InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-5(4)2-10-3-5;/h4H,1-3H2;/q-1;+1

InChI Key

STANYZGXDDUFJQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC12COC2)(F)(F)F.[K+]

Origin of Product

United States

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